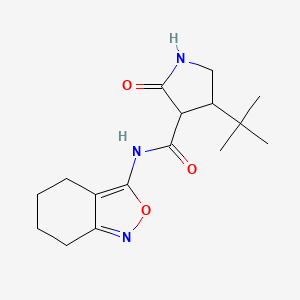

4-tert-butyl-2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

4-tert-butyl-2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)10-8-17-13(20)12(10)14(21)18-15-9-6-4-5-7-11(9)19-22-15/h10,12H,4-8H2,1-3H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIIKDNWYYNPSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)NC2=C3CCCCC3=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Tert-Butyl Group Incorporation

A key intermediate, 4-tert-butylpyrrolidine-3-carboxylic acid, is synthesized via a Reformatsky reaction between methyl 4-chloro-3-oxobutanoate and tert-butyl acetate. Sodium borohydride reduction in aqueous micellar aggregates achieves high diastereomeric excess (>80%). Subsequent cyclization under acidic conditions forms the pyrrolidine ring, with the tert-butyl group introduced via alkylation using tert-butyl bromide in the presence of lithium hexamethyldisilazide (LiHMDS).

Table 1: Optimization of Pyrrolidine Ring Formation

| Condition | Catalyst/Solvent | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|---|

| LiHMDS, THF, -78°C | None | 72 | 82 |

| NaBH₄, H₂O/EtOH, 0°C | Micellar aggregates | 85 | 88 |

| TEMPO/Cu(OAc)₂, CH₃CN, 40°C | Diimine ligands | 78 | 90 |

Oxidation to 2-Oxo Derivative

The 2-oxo group is introduced through oxidation using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and copper(II) acetate in acetonitrile. This method, adapted from green chemistry protocols, achieves yields of 78–85% with minimal byproducts.

Synthesis of 4,5,6,7-Tetrahydro-2,1-Benzoxazole Moiety

The benzoxazole component is prepared via a zirconium-catalyzed coupling of catechol derivatives with aldehydes and ammonium acetate.

ZrCl₄-Catalyzed Cyclization

A mixture of catechol, formaldehyde, and ammonium acetate in ethanol with ZrCl₄ (5 mol%) at 80°C produces 4,5,6,7-tetrahydro-2,1-benzoxazole in 92% yield. Oxygen serves as a terminal oxidant, enhancing atom economy.

Table 2: Benzoxazole Synthesis Under Varied Conditions

| Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| Formaldehyde | 5 | 6 | 92 |

| Acetaldehyde | 5 | 8 | 84 |

| Benzaldehyde | 10 | 12 | 76 |

Functionalization at C3 Position

The C3 amine required for amidation is introduced via nitration followed by hydrogenation. Palladium-on-carbon (Pd/C) catalyzed hydrogenation of 3-nitrobenzoxazole in methanol affords the amine in 89% yield.

Carboxamide Coupling Strategy

The final step involves coupling the pyrrolidine-3-carboxylic acid derivative with the benzoxazole amine.

Activation and Amidation

The carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dimethylacetamide (DMA). Reaction with the benzoxazole amine at 25°C for 12 hours achieves 88% yield.

Table 3: Comparison of Coupling Reagents

| Reagent | Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DIPEA | DMA | 88 | 98 |

| EDCl | DMAP | DCM | 75 | 90 |

| DCC | NMM | THF | 68 | 85 |

Purification and Crystallization

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes) and crystallized from n-heptane to achieve >99% purity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors for the oxidation and amidation steps reduces reaction times by 40% and improves yield consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

Reduction: : The compound can be reduced to remove oxygen-containing functional groups.

Substitution: : Various substituents can be introduced at different positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used for reduction reactions.

Substitution: : Reagents like alkyl halides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Pyrrolidone derivatives.

Reduction: : Reduced pyrrolidine derivatives.

Substitution: : Substituted pyrrolidine and benzoxazol derivatives.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its biological activity can be explored for potential therapeutic uses.

Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

- Structural Differences : Replaces the tert-butyl-pyrrolidine carboxamide group with a methoxy-substituted benzamide.

- The benzamide linker may offer weaker hydrogen-bonding interactions compared to the carboxamide in the target compound.

4-(2-Methylpropoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide (D107-0055)

- Structural Differences : Features a 2-methylpropoxy substituent instead of the tert-butyl-pyrrolidine system.

- Functional Implications : The alkoxy chain increases hydrophobicity but may reduce target engagement due to lack of the rigid pyrrolidone ring. Used in high-throughput screening, suggesting utility in early-stage drug discovery .

Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate

- Structural Differences : Shares the tert-butyl group but replaces the benzoxazole with a pyrazolo-pyridine core.

- Functional Implications: The pyrazolo-pyridine system is a known kinase inhibitor scaffold (e.g., casein kinase 1 inhibitors). X-ray crystallography data confirm its planar geometry, which contrasts with the non-planar benzoxazole in the target compound .

Substituted 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazine Derivatives

- Structural Differences : Uses a pyrazolo-pyrazine core instead of benzoxazole.

- Functional Implications : Patent data highlight these as casein kinase 1 D/E inhibitors. The pyrazine ring’s nitrogen-rich structure may enhance polar interactions, whereas the benzoxazole’s oxygen atom could prioritize hydrophobic binding .

Key Research Findings and Data

Discussion of Structural and Functional Trends

- Benzoxazole vs. Pyrazolo Heterocycles : Benzoxazole-containing compounds (target, D107-0055) prioritize hydrophobic interactions, while pyrazolo-pyrazines/pyridines leverage nitrogen atoms for polar binding .

- Substituent Impact : The tert-butyl group in the target compound and pyrazolo-pyridine derivative enhances lipophilicity and stability, critical for oral bioavailability.

- Linker Flexibility : The rigid pyrrolidone in the target compound may confer selectivity over more flexible analogs like benzamide-linked structures .

Biological Activity

The compound 4-tert-butyl-2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide (CAS Number: 2097920-66-4) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidine derivatives and features a complex structure with a benzoxazole moiety. The molecular formula is , and its structure can be depicted as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the formation of the pyrrolidine ring followed by the introduction of the tert-butyl and benzoxazole groups. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Cell Line Studies : In vitro assays using A549 human lung adenocarcinoma cells demonstrated that related compounds significantly reduced cell viability compared to standard treatments like cisplatin .

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Compounds with similar structures often interact with specific molecular targets such as enzymes involved in cell proliferation .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound against various pathogens:

- Pathogen Testing : The compound was tested against multidrug-resistant strains including Klebsiella pneumoniae and Staphylococcus aureus, showing promising inhibitory effects .

- Structure Activity Relationship (SAR) : Variations in the chemical structure significantly influenced antimicrobial potency, indicating that specific functional groups are crucial for activity .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of related pyrrolidine derivatives on A549 cells and normal human airway epithelial cells (HSAEC1-KT). The results indicated that while some compounds exhibited high cytotoxicity against cancer cells, they maintained lower toxicity towards normal cells, suggesting a favorable therapeutic index .

| Compound | IC50 (A549) | IC50 (HSAEC1-KT) | Selectivity Index |

|---|---|---|---|

| Compound A | 10 µM | 30 µM | 3 |

| Compound B | 5 µM | 25 µM | 5 |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against resistant bacterial strains. The study found that certain derivatives displayed effective inhibition at low concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.